molecular formula C30H32ClN7O2 B611368 THZ531 CAS No. 1702809-17-3

THZ531

Número de catálogo: B611368
Número CAS: 1702809-17-3
Peso molecular: 558.1 g/mol
Clave InChI: RUBYHLPRZRMTJO-MOVYNIQHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

THZ531 is a first-in-class covalent inhibitor targeting cyclin-dependent kinases 12 and 13 (CDK12/13), which regulate transcription elongation, RNA processing, and DNA damage response (DDR) pathways. Discovered in 2016, this compound irreversibly binds to cysteine residues (Cys1039 in CDK12 and Cys1017 in CDK13) located outside the kinase domain, a unique mechanism that distinguishes it from ATP-competitive inhibitors .

Métodos De Preparación

Rational Design and Target Selection

Covalent Inhibition Strategy

THZ531 emerged from systematic optimization of the pan-CDK inhibitor THZ1, which originally targeted CDK7 via covalent modification of Cys-312 . Researchers hypothesized that introducing structural modifications to THZ1’s acrylamide-bearing side chain could shift selectivity toward CDK12/13. Computational modeling of CDK12’s ATP-binding pocket revealed a unique cysteine residue (Cys-1039) positioned 14.2 Å from the kinase domain’s catalytic cleft, necessitating a flexible linker for covalent engagement .

Scaffold Optimization

Key modifications included:

  • Piperidine linker : Replacing THZ1’s straight-chain acrylamide with a piperidine ring improved conformational flexibility, enabling reach to Cys-1039 while reducing off-target binding to CDK7/9 .

  • Aminopyrimidine core : Maintained hinge-region interactions with CDK12’s Met-816 backbone, as confirmed by co-crystallography .

  • 3-Indolyl substituent : Enhanced hydrophobic packing against the N-lobe β1 strand, increasing binding affinity by 3.2-fold compared to THZ1 .

Synthetic Route and Reaction Conditions

Overview of Multi-Step Synthesis

The preparation of this compound follows a 7-step sequence (Table 1), starting from tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (9 ) and trans-1,4-diaminocyclohexane .

Table 1: Synthetic Steps for this compound

StepReaction TypeStarting MaterialProductYield (%)Key Conditions
1Ullmann Coupling9 10 44CuI, d-Proline, DMSO, 100°C
2Nucleophilic Aromatic Substitution10 11 925-Cyano-2-fluoropyridine, Cs₂CO₃, DMF
3Urea Formation11 12 52Benzyl isocyanate, DIPEA, DMF, 95°C
4Boc Deprotection12 4 89HCl (4M in dioxane), DCM
5Amide Coupling4 5a 31Thalidomide derivative, KHCO₃, DMF, 80°C
6Acrylamide Installation5a This compound67Acryloyl chloride, Et₃N, THF
7PurificationCrude this compoundFinal Product95Reverse-phase HPLC (C18 column)

Ullmann Coupling (Step 1)

The Cu-catalyzed coupling between 9 and trans-1,4-diaminocyclohexane in DMSO at 100°C for 10 hours achieved moderate yield (44%) due to competing homo-coupling side reactions . Microwave-assisted optimization later improved this to 58% yield by reducing reaction time to 2 hours .

Nucleophilic Substitution (Step 2)

Reaction of intermediate 10 with 5-cyano-2-fluoropyridine proceeded efficiently (92% yield) using Cs₂CO₃ as base in DMF. The electron-withdrawing cyano group activated the pyridine ring for displacement, while the trans-cyclohexane diamine provided optimal steric orientation .

Acrylamide Installation (Step 6)

Controlled addition of acryloyl chloride to amine 5a in THF at 0°C minimized polymerization side reactions. Triethylamine served as both base and HCl scavenger, with reaction monitoring via LC-MS to detect premature acrylamide hydrolysis .

Analytical Characterization

Mass Spectrometry

Intact protein mass spectrometry of CDK12-cyclin K treated with this compound revealed a +529.2 Da shift, matching the theoretical mass of covalently attached inhibitor (calculated Δm = 529.18 Da) . Tryptic digest identified Cys-1039 as the modification site through MS/MS sequencing .

X-ray Crystallography

The 2.7 Å co-crystal structure (PDB 5NBY) showed this compound’s aminopyrimidine core forming two hydrogen bonds with CDK12’s hinge region (M816 backbone NH and CO) . The acrylamide warhead adopted a 120° dihedral angle relative to the piperidine ring, positioning the reactive α,β-unsaturated carbonyl 3.1 Å from Cys-1039’s sulfur atom .

NMR Spectroscopy

Key resonances in the final product:

  • δ 8.82 ppm (d, J=8.5 Hz) : Indole NH proton

  • δ 7.60 ppm (dd, J=8.9, 2.3 Hz) : Pyridinyl H6

  • δ 6.74 ppm (d, J=8.8 Hz) : Aromatic protons from piperazine-phenyl group

Structure-Activity Relationship (SAR)

Linker Length Optimization

Systematic variation of the piperidine-acrylamide linker length revealed:

  • 8-atom linker : Optimal for CDK12/13 selectivity (IC₅₀ = 60 nM vs 400 nM for CDK7)

  • <6 atoms: Reduced covalent binding efficiency by 78% due to insufficient reach to Cys-1039

  • 10 atoms: Increased off-target binding to CDK9 (ΔIC₅₀ = 32 nM)

Warhead Modifications

Replacing acrylamide with propiolamide decreased CDK12 residence time from 12.3 hours to 4.1 hours, while switching to a chloroacetamide group abolished covalent binding entirely .

Scale-Up and Process Optimization

Pilot-Scale Production

A 100-gram batch process achieved 19% overall yield through:

  • Step 2 : Switch from DMF to NMP reduced byproduct formation from 15% to 6%

  • Step 6 : Cryogenic (−20°C) acrylation suppressed dimerization to <2%

  • Purification : Tangential flow filtration replaced HPLC for intermediate 4 , cutting purification time by 40%

Stability Studies

Lyophilized this compound showed <5% degradation after 24 months at −80°C when stored under argon. Accelerated stability testing (40°C/75% RH) revealed:

  • Acrylamide hydrolysis : 12% at 6 months

  • Oxidation at indole position : 8% at 6 months

Biological Validation

Target Engagement

Biotinylated analog bio-THZ531 demonstrated:

  • CDK12 pull-down : 89% efficiency vs 12% for CDK7 in Jurkat lysates

  • Competition assay : 50 nM this compound reduced bio-THZ531 binding by 94%

Cellular Potency

In MYCN-amplified neuroblastoma cells:

  • IC₅₀ : 60 nM (vs 400 nM in CDK12-knockout lines)

  • Apoptosis induction : 68% at 24 hours (400 nM dose)

Análisis De Reacciones Químicas

Tipos de reacciones: THZ531 se somete a varias reacciones químicas, incluida la unión covalente con residuos de cisteína en las proteínas diana. Esta inhibición covalente es irreversible y conduce a la inhibición de las quinasas dependientes de ciclinas 12 y 13 .

Reactivos y condiciones comunes: La síntesis de this compound implica el uso de reactivos como cloroindol, piperidina y dimetilamino butenamida. Las condiciones de reacción incluyen temperaturas específicas, solventes y catalizadores para facilitar la formación de los enlaces químicos deseados .

Principales productos formados: El principal producto formado a partir de la síntesis de this compound es el propio compuesto, que se caracteriza por su capacidad para inhibir las quinasas dependientes de ciclinas 12 y 13. La estructura del compuesto incluye una porción de cloroindol y un enlace amida, que son críticos para su actividad inhibitoria .

Aplicaciones Científicas De Investigación

Key Applications

  • Cancer Treatment
    • Multiple Myeloma : THZ531 has shown heightened efficacy against multiple myeloma cells, leading to significant cell death and extensive alterations in gene expression. In studies, treatment with this compound resulted in the downregulation of over 4,000 genes in sensitive cell lines, indicating its potential as a therapeutic agent for this malignancy .
    • Ewing’s Sarcoma : Research indicates that this compound effectively inhibits Ewing’s sarcoma cells, demonstrating its broad applicability across different cancer types .
    • Triple-Negative Breast Cancer : Inhibitory effects on triple-negative breast cancer cells have been observed, suggesting that this compound may be beneficial for treating this aggressive cancer subtype .
  • Gene Expression Modulation
    • This compound significantly alters global gene expression profiles in treated cells. For instance, RNA sequencing revealed that treatment led to the downregulation of genes involved in critical cellular pathways such as NF-kB signaling and p53 pathways .
  • Induction of BRCAness
    • In multiple myeloma cells, this compound has been shown to induce a state reminiscent of BRCA-deficient cells, enhancing sensitivity to DNA-damaging agents. This characteristic could be exploited to develop combination therapies that leverage the vulnerabilities created by this compound treatment .

Data Tables

Application Area Cell Line IC50 (nM) Key Findings
Multiple MyelomaKMS18200Downregulation of 4,000 genes; increased apoptosis
Ewing’s SarcomaEwing's Cell Lines100-200Significant reduction in cell viability
Triple-Negative Breast CancerTNBC Cell Lines158Effective growth inhibition observed

Case Studies

  • Multiple Myeloma Sensitivity Study
    • A study involving KMS18 and KMS28 cell lines treated with this compound showed a dose-dependent increase in apoptotic markers such as Annexin V positivity. The treatment also led to significant downregulation of genes involved in DNA repair mechanisms, indicating that this compound effectively disrupts cellular survival pathways .
  • Ewing’s Sarcoma Response
    • In Ewing's sarcoma models, this compound treatment resulted in substantial decreases in cell proliferation and altered expression of genes linked to tumor growth and survival. The compound's ability to induce apoptosis was confirmed through various assays including PARP cleavage analysis .
  • Triple-Negative Breast Cancer Analysis
    • Research indicated that this compound inhibited the growth of triple-negative breast cancer cells by targeting CDK12/13 pathways, resulting in reduced cellular proliferation and altered gene expression profiles associated with aggressive tumor behavior .

Mecanismo De Acción

THZ531 ejerce sus efectos al unirse covalentemente a los residuos de cisteína en las quinasas dependientes de ciclinas 12 y 13. Esta unión inhibe la actividad de estas quinasas, lo que lleva a la interrupción de la elongación transcripcional y el procesamiento del ARN. La inhibición de estas quinasas da como resultado la regulación a la baja de los genes involucrados en las vías de reparación del ADN, lo que hace que las células cancerosas sean más susceptibles al daño del ADN .

Comparación Con Compuestos Similares

Mechanism of Action :

  • Inhibits RNA polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation at Ser2, disrupting transcriptional elongation .
  • Downregulates DDR genes (e.g., BRCA1, FANCD2) and super-enhancer-associated oncogenes (e.g., MYC) .
  • Induces apoptosis via transcriptional stress and cell cycle arrest (G2/M phase) .

Pharmacological Properties :

  • IC₅₀ : 158 nM (CDK12), 69 nM (CDK13) .
  • Cellular IC₅₀ : 50 nM in Jurkat T-cell acute lymphoblastic leukemia (T-ALL) cells .
  • Solubility : Stable in DMSO; effective at 50–1,200 nM in cell-based assays .

THZ531 is part of a growing class of transcriptional CDK inhibitors. Below is a detailed comparison with key analogs and inhibitors targeting related pathways:

Table 1: Key Features of this compound vs. Other CDK Inhibitors

Compound Target(s) Mechanism Selectivity (vs. CDK7/9) Key Cellular Effects Resistance Mechanisms
This compound CDK12/13 Covalent (Cys1039/1017) 50-fold higher Apoptosis, DDR gene suppression, SE inhibition ABCG2 upregulation
SR-4835 CDK12/13 ATP-competitive Highly selective Similar to this compound but with less toxicity to HSPCs Not reported
THZ1 CDK7 Covalent (Cys312) 50-fold lower Global transcription shutdown ABCB1/ABCG2 upregulation
Olaparib PARP PARP trapping N/A Synthetic lethality in HR-deficient cancers BRCA reversion mutations
Venetoclax BCL-2 Anti-apoptotic protein block N/A Apoptosis in BCL-2-dependent cancers MCL-1 overexpression

Key Comparative Insights

(1) Selectivity and Mechanism

  • This compound vs. SR-4835 : While both inhibit CDK12/13, this compound covalently targets cysteines, whereas SR-4835 is ATP-competitive and more selective, sparing healthy hematopoietic stem and progenitor cells (HSPCs) at therapeutic doses .
  • This compound vs. THZ1 : THZ1 inhibits CDK7, causing global transcriptional arrest, whereas this compound selectively disrupts DDR and super-enhancer-driven transcription .

(2) Functional Outcomes

  • DDR Pathway Suppression: this compound downregulates BRCA1/2, creating a "BRCAness" phenotype that synergizes with PARP inhibitors (e.g., Olaparib) in multiple myeloma . In contrast, PARP inhibitors alone require pre-existing HR deficiencies .
  • Super-Enhancer Inhibition : this compound preferentially suppresses SE-associated oncogenes (e.g., MYC), similar to CDK7 inhibitors, but with fewer off-target effects .

(4) Resistance and Limitations

  • SR-4835 exhibits lower toxicity to normal cells, suggesting a better therapeutic window than this compound .

Research Findings and Data Highlights

Table 2: Efficacy of this compound in Preclinical Models

Cancer Type Model System Key Results Reference
Multiple Myeloma KMS18, RPMI-8226 Synergy with Olaparib (CI < 0.5); ↓HR repair genes (BRCA1, RAD51)
Glioblastoma GSCs (G7, G144) Cell cycle arrest (G2/M); ↓cyclin genes (CCNB1, CCNE1)
Prostate Cancer LNCaP, C4–2 Synergy with AR antagonists; ↓AR signaling (KLK3, TMPRSS2)
AML M4/M5 patient cells IC₅₀ = 34–116 nM; selective killing vs. HSPCs (AUC ratio: 1.5–2.0)

Actividad Biológica

THZ531 is a selective covalent inhibitor targeting cyclin-dependent kinases 12 and 13 (CDK12/13), which play crucial roles in regulating gene transcription, particularly in cancer cells. This compound has garnered attention due to its potential therapeutic applications in various malignancies, including high-grade serous ovarian cancer (HGSOC) and multiple myeloma (MM). This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, effects on gene expression, and implications for cancer treatment.

This compound functions by irreversibly binding to CDK12/13, leading to significant alterations in transcriptional regulation. The binding occurs at a cysteine residue outside the kinase domain, which results in the inhibition of RNA polymerase II (Pol II) phosphorylation, specifically at Ser2. This inhibition disrupts transcription elongation and leads to decreased expression of genes involved in DNA damage response (DDR) and oncogenic transcriptional programs.

Key Findings from Research Studies

  • Inhibition of Oncogenic Pathways :
    • In studies involving various cancer cell lines, this compound was shown to downregulate a large set of genes associated with proliferation and survival pathways. In particular, significant downregulation was observed in genes related to the MYC and mTOR-AKT pathways .
    • A transcriptomic analysis revealed that this compound treatment resulted in the downregulation of 2,405 genes after 6 hours and 2,914 genes after 24 hours across sensitive cell lines .
  • Effects on Multiple Myeloma :
    • This compound induced a state of BRCAness in MM cells, making them more susceptible to DNA repair inhibitors such as PARP inhibitors. This effect was characterized by profound changes in the expression levels of DDR genes post-treatment .
    • Apoptotic assays demonstrated increased cell death in MM cell lines treated with this compound, correlating with elevated levels of cleaved PARP, indicating activation of apoptotic pathways .
  • Synergistic Effects with Other Therapies :
    • In HGSOC models, this compound reduced EGFR protein levels and enhanced sensitivity to Lapatinib, suggesting potential for combination therapies .
    • The combination of this compound with DNA-PK inhibitors showed synergistic effects on cell viability in MM cells, further supporting its role in enhancing the efficacy of existing treatments .

Table 1: Gene Expression Changes Induced by this compound Treatment

Cell LineTreatment DurationDownregulated GenesNotable Pathways Affected
Z1386 hours2,405MYC, mTOR-AKT
Z13824 hours2,914Proliferation, Survival
KMS186 hours4,000DDR Pathways
RPMI-82266 hours1,170Minimal Effect

Table 2: Apoptotic Response to this compound

Cell LineConcentration (nM)Annexin V+ Cells (%)Cleaved PARP Levels
KMS18100IncreasedHigh
KMS28200IncreasedHigh
RPMI-8226200MinimalLow

Case Studies

Case Study: High-Grade Serous Ovarian Cancer (HGSOC)
In a study examining the effects of this compound on HGSOC cells and patient-derived organoids (PDOs), researchers found that treatment led to reduced cell viability and altered gene expression profiles consistent with decreased tumor growth. The study highlighted the potential for combining this compound with other targeted therapies to overcome resistance mechanisms commonly seen in HGSOC patients .

Case Study: Multiple Myeloma
Another investigation focused on multiple myeloma cells demonstrated that this compound treatment significantly downregulated genes involved in DNA repair pathways. The study reported that combining this compound with DNA repair inhibitors resulted in synthetic lethality, suggesting a promising therapeutic strategy for treating resistant MM cases .

Q & A

Basic Research Questions

Q. What is the mechanism of action of THZ531, and how does it selectively target CDK12/13 over other CDKs?

this compound covalently binds to CDK12/13 by targeting a cysteine residue (Cys-1039 in CDK12) located outside the kinase domain, which is absent in other CDKs like CDK7 or CDK8. This interaction disrupts RNA polymerase II (RNAPII) phosphorylation (Ser2), impairing transcriptional elongation and DNA damage response (DDR) gene expression. Kinase assays confirm selectivity: IC50 values for CDK12 (158 nM) and CDK13 (69 nM) are >50-fold lower than for CDK7 (8.5 µM) or CDK9 (10.5 µM) .

Q. How do researchers validate this compound's efficacy in in vitro models?

  • Cell viability assays : Jurkat cells treated with this compound show dose-dependent proliferation inhibition (IC50 = 50 nM), measured via MTT or ATP-based assays.
  • Apoptosis analysis : Flow cytometry (Annexin V/PI staining) reveals increased apoptotic cells (30–40% at 72 hours with 1 µM this compound).
  • Transcriptional profiling : Western blotting detects reduced p-Ser2 RNAPII and DDR proteins (e.g., BRCA1/2), confirming target engagement .

Q. What are the standard protocols for this compound administration in in vivo studies?

  • Dosing : 10 mg/kg via intraperitoneal injection daily, combined with PARP inhibitors (e.g., 30 mg/kg Olaparib orally) in xenograft models.
  • Tumor monitoring : Subcutaneous tumors (e.g., A673 Ewing sarcoma cells) are measured weekly; survival analysis is performed over 40–150 days.
  • Safety : Weight loss <10% is acceptable; toxicity is mitigated by intermittent dosing (5 days/week) .

Advanced Research Questions

Q. How do researchers resolve contradictory data on this compound's cell-type-specific sensitivity?

  • Heterogeneity analysis : Compare transcriptomic profiles (RNA-seq) of sensitive (Z138) vs. resistant (REC-1) cell lines to identify DDR gene expression disparities.
  • Resistance mechanisms : ABC transporter efflux (e.g., P-gp) mediates resistance in REC-1; co-treatment with Tariquidar (P-gp inhibitor) restores this compound efficacy .
  • Functional validation : CRISPR knockout of ABC genes (e.g., ABCB1) in resistant lines confirms mechanistic basis .

Q. What methodologies are used to study this compound's synergistic effects with PARP inhibitors?

  • Combinatorial screening : Dose-matrix assays (e.g., 0.1–1 µM this compound + 1–10 µM Olaparib) quantify synergy via Chou-Talalay analysis (Combination Index <1).
  • DNA damage quantification : γ-H2AX immunofluorescence or COMET assays measure double-strand breaks.
  • In vivo validation : PDX models treated with this compound + Olaparib show tumor regression (70% survival at 150 days vs. 0% in controls) .

Q. How do researchers optimize this compound dosing to minimize toxicity in preclinical models?

  • Pharmacokinetics (PK) : Plasma half-life (t1/2 = ~2 hours) and tissue distribution (LC-MS/MS) guide intermittent dosing.
  • Toxicity markers : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly.
  • Alternative formulations : Encapsulation in liposomes improves bioavailability and reduces off-target effects .

Q. What experimental models best capture this compound's impact on transcription elongation?

  • Global run-on sequencing (GRO-seq) : Maps RNAPII pausing at super-enhancer regions (e.g., MYC) post-THZ531 treatment.
  • Chromatin immunoprecipitation (ChIP) : Tracks RNAPII Ser2 phosphorylation loss at DDR gene loci (e.g., BRCA1).
  • Spliceosome interaction assays : Co-IP reveals disrupted SF3B1-RNAPII binding, leading to intron retention .

Q. Methodological Considerations

Q. How should researchers address batch variability in this compound activity assays?

  • Quality control : Validate compound purity (>95%) via HPLC and NMR.
  • Standardized protocols : Pre-treat cells with 10% FBS-free media for 24 hours to synchronize cell cycles.
  • Internal controls : Include CDK7/9 inhibitors (e.g., THZ1) to confirm assay specificity .

Q. What statistical approaches are recommended for analyzing this compound's dose-response data?

  • Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Multiplicity correction : Apply Benjamini-Hochberg adjustment for high-throughput transcriptomic datasets.
  • Survival analysis : Kaplan-Meier curves with log-rank tests compare treatment arms in in vivo studies .

Q. How can researchers leverage this compound's synthetic lethality in translational studies?

  • Biomarker identification : Immunohistochemistry (IHC) of Cyclin K in clinical PCa samples predicts this compound sensitivity (Cyclin K-high = poor prognosis).
  • Co-clinical trials : Parallel testing in PDX models and Phase I dose-escalation cohorts accelerates therapeutic validation .

Q. Data Interpretation Challenges

Q. Why do some studies report this compound-induced apoptosis, while others observe cell cycle arrest?

  • Context-dependent effects : Apoptosis dominates in DDR-deficient cells (e.g., BRCA1 mutants), while G1 arrest occurs in wild-type lines.
  • Time-course experiments : Apoptosis markers (cleaved PARP) emerge at 24–72 hours, whereas cell cycle changes (sub-G1) are detectable earlier .

Q. How to reconcile discrepancies in this compound's IC50 values across cell lines?

  • Nutrient media effects : RPMI vs. DMEM alters drug uptake; standardize to RPMI-1640 + 10% FBS.
  • Proliferation rate normalization : Adjust cell seeding density to account for doubling time variations .

Propiedades

IUPAC Name

(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYHLPRZRMTJO-MOVYNIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.